REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][C:7](=[CH2:11])[CH2:8][CH:9]=[O:10]>>[CH3:11][C:7](=[CH2:6])[CH2:8][CH:9]=[O:10].[CH3:6][C:7]([CH3:11])=[CH:8][CH:9]=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=O)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature in the course of 5 minutes
|
Duration
|
5 min
|
Type
|
DISTILLATION
|
Details
|
the phosphoric acid, distillation at 100 mm Hg
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][C:7](=[CH2:11])[CH2:8][CH:9]=[O:10]>>[CH3:11][C:7](=[CH2:6])[CH2:8][CH:9]=[O:10].[CH3:6][C:7]([CH3:11])=[CH:8][CH:9]=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=O)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature in the course of 5 minutes
|
Duration
|
5 min
|
Type
|
DISTILLATION
|
Details
|
the phosphoric acid, distillation at 100 mm Hg
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |